molecular formula C21H20ClFN2O4 B3634562 (5E)-5-(3-chloro-4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

(5E)-5-(3-chloro-4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Cat. No.: B3634562
M. Wt: 418.8 g/mol
InChI Key: IWDSGBSZVTWUSW-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-(3-chloro-4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-(3-chloro-4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione typically involves the condensation of 3-chloro-4,5-diethoxybenzaldehyde with 2-fluorobenzylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzylidene and benzyl groups.

    Reduction: Reduction reactions could target the imidazolidine-2,4-dione ring or the benzylidene group.

    Substitution: The chloro and fluoro substituents on the benzene rings may undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-(3-chloro-4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities. Researchers could explore its potential as a lead compound for drug development.

Medicine

In medicine, derivatives of imidazolidine-2,4-dione are often investigated for their therapeutic properties. This compound could be studied for its potential use in treating diseases such as cancer, bacterial infections, or neurological disorders.

Industry

Industrially, the compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (5E)-5-(3-chloro-4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-(3-chlorobenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-(4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
  • (5E)-5-(3-chloro-4,5-dimethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

Uniqueness

The uniqueness of (5E)-5-(3-chloro-4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione lies in its specific substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and fluoro groups, along with the diethoxy substitution, may confer unique properties compared to other similar compounds.

Properties

IUPAC Name

(5E)-5-[(3-chloro-4,5-diethoxyphenyl)methylidene]-3-[(2-fluorophenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN2O4/c1-3-28-18-11-13(9-15(22)19(18)29-4-2)10-17-20(26)25(21(27)24-17)12-14-7-5-6-8-16(14)23/h5-11H,3-4,12H2,1-2H3,(H,24,27)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDSGBSZVTWUSW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)N2)CC3=CC=CC=C3F)Cl)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-(3-chloro-4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
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(5E)-5-(3-chloro-4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
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(5E)-5-(3-chloro-4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
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(5E)-5-(3-chloro-4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 5
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(5E)-5-(3-chloro-4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
Reactant of Route 6
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(5E)-5-(3-chloro-4,5-diethoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione

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